molecular formula C12H15N3O3 B12107920 Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate

Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate

Cat. No.: B12107920
M. Wt: 249.27 g/mol
InChI Key: OKWGRNVMIZBILF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate typically involves the reaction of ethyl 2-amino-2-(2-(2-phenylacetyl)hydrazono)acetate with appropriate reagents under controlled conditions . The reaction is carried out in a solvent such as diethyl ether, and the product is obtained as a white solid after filtration and drying . The yield of this reaction is reported to be around 85% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale filtration and drying equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate involves its interaction with specific molecular targets and pathways. The imino group and phenylacetyl moiety play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-(2-(2-phenylacetyl)hydrazono)acetate: A precursor in the synthesis of Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate.

    Phenylacetyl hydrazine derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and development.

Biological Activity

Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate, a compound belonging to the hydrazine class of compounds, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This compound features a hydrazine moiety that is often associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Biological Activities

1. Antimicrobial Activity

Hydrazones and their derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial effects against various bacterial strains. Research indicates that compounds in this class can inhibit the growth of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Klebsiella pneumoniae12

Source:

2. Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The mechanism appears to involve the induction of apoptosis in cancer cells, likely through the modulation of signaling pathways related to cell survival and proliferation .

Table 2: Anticancer Efficacy Against Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
NCI-H46030Cell cycle arrest
SF-26820Inhibition of proliferation

Source:

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on various hydrazine derivatives, including this compound, revealed significant antimicrobial activity. The study utilized disk diffusion methods to assess the efficacy against multiple bacterial strains. Results indicated that the compound exhibited stronger activity compared to standard antibiotics .

Case Study 2: Anticancer Research

In a recent investigation into the anticancer properties of this compound, researchers found that it effectively reduced cell viability in MCF-7 cells by over 50% at concentrations above 20 µM. The study highlighted the compound's potential as a lead molecule for further development in cancer therapeutics .

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.
  • Anticancer Mechanism: It triggers apoptotic pathways via caspase activation and modulates key signaling pathways such as MAPK and PI3K/Akt.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl (2Z)-2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15N3O3/c1-2-18-12(17)11(13)15-14-10(16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,15)(H,14,16)

InChI Key

OKWGRNVMIZBILF-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC(=O)CC1=CC=CC=C1)/N

Canonical SMILES

CCOC(=O)C(=NNC(=O)CC1=CC=CC=C1)N

Origin of Product

United States

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